(2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
Overview
Description
(2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is an organic compound that features a unique combination of functional groups, including a cyclohexyl ring, a dioxolane ring, and a thienyl ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting ethylene glycol with a suitable aldehyde or ketone in the presence of an acid catalyst.
Thienyl Ketone Formation: The thienyl ketone can be prepared by Friedel-Crafts acylation of thiophene with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Coupling Reactions: The final step involves coupling the cyclohexyl ethyl group with the thienyl ketone and dioxolane intermediates under suitable conditions, such as using a base or a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
(2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-furyl ketone: Similar structure but with a furan ring instead of a thiophene ring.
(2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-pyridyl ketone: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
(2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
3-cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3S/c17-13(7-6-12-4-2-1-3-5-12)14-8-9-15(20-14)16-18-10-11-19-16/h8-9,12,16H,1-7,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRLONBAGVUQFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)C2=CC=C(S2)C3OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641904 | |
Record name | 3-Cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-74-2 | |
Record name | 3-Cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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